N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
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Scientific Research Applications
Antibacterial, Antiurease, and Antioxidant Activities
A study by Sokmen et al. (2014) demonstrated the synthesis of compounds with furan and thiophene components, showing effective antibacterial, antiurease, and antioxidant activities. These findings suggest potential applications of similar compounds in the development of new therapeutic agents.
Hybrid Compounds with Various Biological Activities
Ghomashi et al. (2022) Ghomashi et al. (2022) highlighted the hybridization of sulfonamides with heterocyclic moieties, leading to a wide variety of biological activities. This implies that compounds like N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may have diverse pharmacological applications.
Antimicrobial Properties
Research by Azab et al. (2013) on heterocyclic compounds containing sulfonamido moiety showed significant antibacterial properties. This indicates that similar compounds might be explored for their antimicrobial potential.
Antiglaucoma Agents
In the context of ophthalmology, Graham et al. (1989) researched benzo[b]thiophene sulfonamide derivatives as ocular carbonic anhydrase inhibitors, suggesting potential use in glaucoma treatment.
Anticancer and Antiviral Applications
Fahim and Ismael (2021) investigated the antimalarial sulfonamides' reactivity, which also showed potential as COVID-19 drug candidates, highlighting the versatility of these compounds in different therapeutic areas.
Mechanism of Action
Target of action
Compounds containing thiophene and furan rings, like “N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide”, have been found to interact with a variety of biological targets . These include various enzymes and receptors, and their role can vary depending on the specific structure of the compound and the biological context in which it is acting.
Mode of action
The interaction of these compounds with their targets can lead to changes in the activity of the target, which can result in a therapeutic effect . The exact mode of action would depend on the specific target and the context.
Biochemical pathways
Thiophene and furan derivatives can affect a variety of biochemical pathways . The specific pathways affected would depend on the targets of the compound and the biological context.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in .
Biochemical Analysis
Biochemical Properties
It is known that azole compounds, which this compound is a derivative of, play an important role in a variety of physiological cell processes . They exhibit good solubility in water and relatively high thermal stability . Azoles are also used as synthons in the preparation of natural products, pharmaceuticals, and dyes .
Cellular Effects
Given the broad range of biological activities of oxazole nucleus-containing drug intermediates, it is plausible that this compound could have significant effects on cell function . These could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structural similarity to other azole compounds, it is likely that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-15-10-14(3-4-16(15)25-18(20)21)27(22,23)19-8-6-13-2-5-17(26-13)12-7-9-24-11-12/h2-5,7,9-11,19H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYAARZKVFJTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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